molecular formula C16H16N2O4 B7114114 (1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7114114
M. Wt: 300.31 g/mol
InChI Key: AQKROLSEFKTLBO-UONOGXRCSA-N
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Description

(1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an oxazole moiety, and a carboxylic acid group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-5-methyl-1,2-oxazole derivative.

    Acylation: The oxazole derivative is then acylated with a suitable acylating agent to introduce the acetyl group.

    Coupling with the phenyl ring: The acylated oxazole is coupled with a phenyl ring bearing an amino group, forming an amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and carboxylic acid functionalities.

Medicine

In medicine, the compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid: This compound is unique due to its specific combination of functional groups and stereochemistry.

    This compound analogs: Compounds with similar structures but different substituents on the oxazole or phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,2R)-2-[4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-6-12(18-22-9)7-15(19)17-11-4-2-10(3-5-11)13-8-14(13)16(20)21/h2-6,13-14H,7-8H2,1H3,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKROLSEFKTLBO-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2=CC=C(C=C2)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)CC(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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